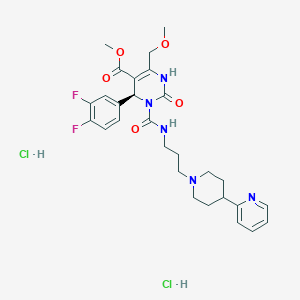

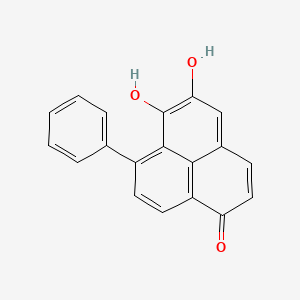

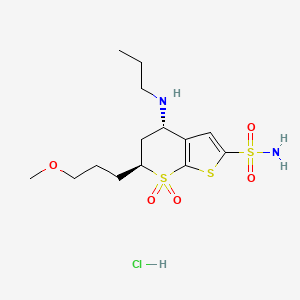

![molecular formula C30H26F2N4O5 B608498 N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide CAS No. 1361030-48-9](/img/structure/B608498.png)

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide

説明

This compound is a chemical with the CAS Number: 1361030-48-9 and a molecular weight of 560.56 . It is also known as N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C30H26F2N4O5/c1-5-40-28-16-36 (23-8-6-18 (31)12-17 (23)2)35-29 (28)30 (37)34-19-7-9-25 (21 (32)13-19)41-24-10-11-33-22-15-27 (39-4)26 (38-3)14-20 (22)24/h6-16H,5H2,1-4H3, (H,34,37) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

作用機序

Target of Action

LDC1267, also known as N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide, primarily targets the AXL receptor tyrosine kinase . AXL is a member of the TAM family, which also includes TYRO3 and MER . The AXL receptor tyrosine kinase has a high-affinity ligand known as growth arrest-specific protein 6 (GAS6) .

Mode of Action

LDC1267 acts as a highly selective TAM kinase inhibitor . It inhibits the activation of AXL, which is a primary receptor for GAS6 . This inhibition disrupts the GAS6-AXL signaling pathway, leading to changes in downstream signaling effectors .

Biochemical Pathways

The GAS6-AXL signaling pathway plays a crucial role in various biological processes, including tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance . By inhibiting AXL activation, LDC1267 disrupts this pathway and its downstream effects .

Result of Action

LDC1267’s inhibition of AXL activation has significant molecular and cellular effects. It has been shown to be the most potent and specific inhibitor of AXL activation among tested compounds . This inhibition can lead to a decrease in tumor cell growth, metastasis, invasion, and other processes associated with the GAS6-AXL signaling pathway .

生化学分析

Biochemical Properties

LDC1267 interacts with the TAM family of receptor tyrosine kinases, specifically Tyro3, Axl, and Mer . It preferentially inhibits these kinases at low nanomolar concentrations . The inhibition of these kinases by LDC1267 can affect various biochemical reactions within the cell, particularly those involved in cell survival, proliferation, migration, and invasion .

Cellular Effects

LDC1267 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to moderately affect cell proliferation in 11 of 95 different cell lines . Furthermore, LDC1267 has been shown to significantly increase the anti-tumor response of natural killer cells .

Molecular Mechanism

The molecular mechanism of action of LDC1267 involves its binding to and inhibition of the TAM family of receptor tyrosine kinases . This inhibition can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of LDC1267 can change over time in laboratory settings. For example, it has been shown to reduce the metastatic spreading of melanomas over time

Dosage Effects in Animal Models

In animal models, the effects of LDC1267 can vary with different dosages. For instance, it has been shown to markedly reduce metastatic spreading of melanomas at a dosage of 20mg/kg

Metabolic Pathways

Given its role as a TAM kinase inhibitor, it is likely that it interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its role as a kinase inhibitor, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role as a kinase inhibitor, it is likely that it is directed to specific compartments or organelles within the cell .

特性

IUPAC Name |

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F2N4O5/c1-5-40-28-16-36(23-8-6-18(31)12-17(23)2)35-29(28)30(37)34-19-7-9-25(21(32)13-19)41-24-10-11-33-22-15-27(39-4)26(38-3)14-20(22)24/h6-16H,5H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBCAXOSOLFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)F)C5=C(C=C(C=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

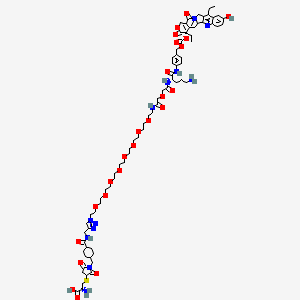

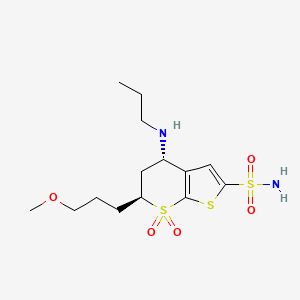

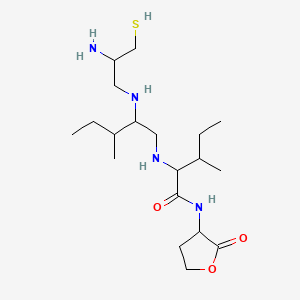

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)

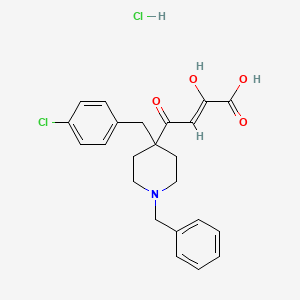

![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)